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Compound of Interest

Compound Name: 5-Bromopyrimidine-4-carbonitrile

Cat. No.: B037936

In-depth Technical Guide to 5-Bromopyrimidine-
4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromopyrimidine-4-
carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science.
This document details its chemical identity, physicochemical properties, and provides insights
into its synthesis and applications, particularly in the development of targeted kinase inhibitors.
Experimental protocols and data are presented to support researchers in the effective
utilization of this compound.

Chemical Identification and Properties

5-Bromopyrimidine-4-carbonitrile is a substituted pyrimidine ring possessing both a bromine
atom and a nitrile group, which serve as versatile synthetic handles for further molecular
elaboration.

Table 1: Chemical Identifiers for 5-Bromopyrimidine-4-carbonitrile
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Identifier Value

CAS Number 114969-66-3[1]

Molecular Formula CsH2BrNs[1]

IUPAC Name 5-bromopyrimidine-4-carbonitrile

5-Bromo-4-cyanopyrimidine, 4-Cyano-5-
Synonyms S
bromopyrimidine[1]

InChl Key NVDDWOVFQZUEGS-UHFFFAOYSA-N

Table 2: Physicochemical and Spectral Data for 5-Bromopyrimidine-4-carbonitrile

Property Value
Molecular Weight 184.00 g/mol [1]
Appearance White to off-white crystalline solid
Density (Predicted) 1.86 + 0.1 g/cm3[1]
Boiling Point (Predicted) 328.6 + 27.0 °C[1]
Flash Point (Predicted) 152.5 + 23.7 °C[1]
Refractive Index (Predicted) 1.618[1]
No experimental data available in the searched
1H NMR .
literature.
No experimental data available in the searched
13C NMR

literature.

Synthesis and Derivatization

The bifunctional nature of 5-Bromopyrimidine-4-carbonitrile, with a bromine atom at the 5-
position and a carbonitrile group at the 4-position, makes it a valuable intermediate for creating
diverse molecular libraries. The bromine atom is amenable to palladium-catalyzed cross-
coupling reactions, while the nitrile group can be further functionalized.
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Conceptual Synthesis Pathway

While a specific, detailed experimental protocol for the direct synthesis of 5-Bromopyrimidine-
4-carbonitrile is not readily available in the searched literature, a plausible synthetic route can
be conceptualized based on established pyrimidine chemistry. A common strategy involves the
construction of the pyrimidine ring from acyclic precursors followed by functional group
interconversions.

Conceptual Synthesis of 5-Bromopyrimidine-4-carbonitrile

Starting Materials
(e.g., Malononitrile derivatives,
Formamide)

ondensation

(Ring CyclizatiorD

Qntermediate Pyrimidinea

.g., NBS, Br2

(Bromination)

.g., CuCN

(Cyanation / Nitrile FormatiorD

A4
G-Bromopyrimidine-4-carbonitri|e)
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Caption: Conceptual workflow for the synthesis of 5-Bromopyrimidine-4-carbonitrile.

Derivatization Reactions

5-Bromopyrimidine-4-carbonitrile is a versatile scaffold for the synthesis of more complex
molecules, particularly kinase inhibitors. The bromine atom can be substituted through various
cross-coupling reactions, and the nitrile group can be hydrolyzed or reduced.

Derivatization of 5-Bromopyrimidine-4-carbonitrile

5-Bromopyrimidine-4-carbonitrile
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Caption: Key derivatization reactions of 5-Bromopyrimidine-4-carbonitrile.

Applications in Drug Discovery: Kinase Inhibition

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its
structural similarity to the adenine core of ATP, enabling competitive binding to the ATP-binding
site of kinases. Pyrimidine-5-carbonitrile derivatives, in particular, have been investigated as
inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor
Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathways.

Targeting the EGFR Signaling Pathway
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The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and
survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for
therapeutic intervention. Derivatives of pyrimidine-5-carbonitrile have been designed as ATP-
mimicking tyrosine kinase inhibitors of EGFR.

Simplified EGFR Signaling Pathway and Inhibition
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Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-5-carbonitrile derivative.

Targeting the PIBK/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that regulates cell growth,
proliferation, and survival. Its dysregulation is frequently observed in various cancers. Novel

morpholinopyrimidine-5-carbonitrile derivatives have been developed as dual PIBK/mTOR
inhibitors.[2]

Simplified PI3BK/AKT/mTOR Pathway and Inhibition

Pyrimidine-_5-c_arbonitri|e _ Inhibits
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Caption: Dual inhibition of the PISBK/mTOR signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological
activity of kinase inhibitors derived from 5-Bromopyrimidine-4-carbonitrile.

In Vitro Kinase Inhibition Assay (ICso Determination)

This protocol outlines a general method for determining the half-maximal inhibitory
concentration (ICso) of a compound against a target kinase.

Table 3: Protocol for In Vitro Kinase Inhibition Assay
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Step Procedure

Prepare serial dilutions of the test compound

(derived from 5-Bromopyrimidine-4-carbonitrile)
1. Reagent Preparation in DMSO. Dilute the target kinase, its specific

substrate, and ATP to optimal concentrations in

the appropriate assay buffer.

In a microplate, combine the kinase buffer, test
2. Assay Reaction compound dilutions, and a solution containing

the kinase and its substrate.

Initiate the kinase reaction by adding ATP.
3. Initiation Incubate the plate at a controlled temperature

(e.g., 30°C) for a specified time.

Terminate the reaction and quantify the kinase
activity. This can be done using various

4. Detection methods, such as measuring the amount of
phosphorylated substrate or the amount of ADP
produced (e.g., using ADP-Glo™ assay).

Calculate the percentage of kinase inhibition for
each compound concentration relative to a

5. Data Analysis vehicle control (DMSO). Determine the ICso
value by fitting the data to a dose-response

curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of a test compound on
the viability of cancer cell lines.

Table 4: Protocol for MTT Cell Viability Assay
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Step Procedure

Seed cancer cells in a 96-well plate at a
1. Cell Seeding predetermined density and allow them to adhere

overnight.

Treat the cells with serial dilutions of the test

compound and incubate for a specified period
2. Compound Treatment )

(e.g., 48-72 hours). Include a vehicle control

(DMSO).

Add MTT solution to each well and incubate for
3. MTT Addition 2-4 hours. Viable cells will reduce the yellow

MTT to purple formazan crystals.

Remove the medium and add a solubilizing
4. Solubilization agent (e.g., DMSO) to dissolve the formazan

crystals.

Measure the absorbance at a specific

wavelength (e.g., 570 nm) using a microplate
5. Absorbance Measurement ) )

reader. The absorbance is proportional to the

number of viable cells.

Calculate the percentage of cell viability for each

) compound concentration relative to the vehicle

6. Data Analysis . . N
control. Determine the concentration that inhibits

50% of cell growth (Glso or ICso).

Conclusion

5-Bromopyrimidine-4-carbonitrile is a valuable and versatile building block for the synthesis
of novel compounds with significant potential in drug discovery, particularly in the development
of kinase inhibitors for oncology. Its strategic functionalization allows for the creation of potent
and selective inhibitors of key signaling pathways such as the EGFR and PI3K/AKT/mTOR
pathways. This guide provides essential information and standardized protocols to facilitate
further research and development in this promising area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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